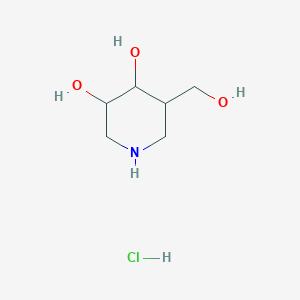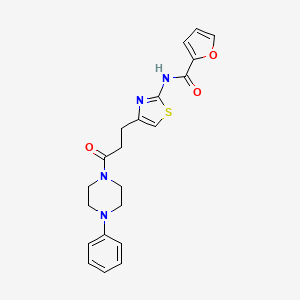
Afegostat (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Afegostat (hydrochloride), also known as isofagomine, is a small molecule that belongs to the class of organic compounds known as piperidines. It was initially developed as an experimental drug for the treatment of certain forms of Gaucher’s disease. Afegostat functions as a pharmacological chaperone that specifically and reversibly binds to acid-β-glucosidase in the endoplasmic reticulum, enhancing its activity .
Preparation Methods
Afegostat can be synthesized through various synthetic routes. One common method involves the preparation of isofagomine, which is then converted to its hydrochloride form. The synthetic route typically includes the following steps:
Formation of the piperidine ring: This involves the cyclization of appropriate precursors to form the piperidine ring structure.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the piperidine ring.
Hydrochloride formation: Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods for afegostat (hydrochloride) are not widely documented, but they likely involve similar synthetic routes optimized for large-scale production.
Chemical Reactions Analysis
Afegostat (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: Afegostat can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert afegostat to its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups or the nitrogen atom in the piperidine ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Afegostat (hydrochloride) has several scientific research applications:
Chemistry: It is used as a tool to study enzyme kinetics and the molecular basis of enzyme dysfunction.
Biology: Afegostat is employed in research on lysosomal storage disorders, particularly Gaucher’s disease, due to its ability to enhance the activity of acid-β-glucosidase.
Medicine: Although its development as a drug was terminated, afegostat is still used in research to understand its potential therapeutic effects and mechanisms.
Industry: Afegostat’s role as a pharmacological chaperone makes it valuable in the development of treatments for enzyme-related disorders .
Mechanism of Action
Afegostat (hydrochloride) exerts its effects by binding selectively to the N370S mutant form of glucocerebrosidase, an enzyme involved in the metabolism of glucocerebroside. This binding restores the correct conformation of the enzyme, enhancing its activity by approximately threefold. The molecular targets and pathways involved include the endoplasmic reticulum and lysosomal pathways, where afegostat acts as a chaperone to stabilize the enzyme and facilitate its proper folding and function .
Comparison with Similar Compounds
Afegostat (hydrochloride) can be compared with other similar compounds, such as:
Imiglucerase: A recombinant human β-glucocerebrosidase used for enzyme replacement therapy in Gaucher’s disease.
Miglustat: Another orphan drug for the treatment of Gaucher’s disease with a different mechanism of action.
Eliglustat: A substrate reduction therapy for Gaucher’s disease that inhibits the synthesis of glucocerebroside.
Afegostat is unique in its mechanism of action as a pharmacological chaperone, which distinguishes it from enzyme replacement therapies and substrate reduction therapies .
Properties
IUPAC Name |
5-(hydroxymethyl)piperidine-3,4-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c8-3-4-1-7-2-5(9)6(4)10;/h4-10H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPFHYCYDUDOIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CN1)O)O)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2676468.png)
![2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2676471.png)
![4-methoxy-3-methyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2676472.png)


![Tert-butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2676477.png)
![2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2676478.png)

![N-Ethyl-N-[2-oxo-2-(5-oxo-7-phenyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide](/img/structure/B2676481.png)

![2-[(4-chlorophenyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2676483.png)

![Methyl 4-(3-methoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2676487.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(cyclopentylthio)acetamide](/img/structure/B2676488.png)
